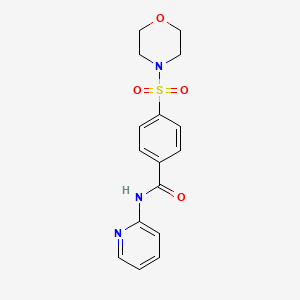
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, also known as MS-PPOH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid, followed by the addition of triethylamine.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Mode of Action
Similar compounds have been used in various applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that these compounds may interact with their targets in a way that alters cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have shown to have a wide range of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been used in various applications, including anti-cancer drugs , suggesting that they may have significant effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, such as aspirin and ibuprofen, this compound does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
Orientations Futures
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of COX-2. This could lead to the development of more effective anti-inflammatory and analgesic drugs.
Another direction is the study of this compound in combination with other drugs for the treatment of cancer. This compound has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin.
Finally, the study of this compound in the treatment of neurodegenerative diseases is an area of future research. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential use in the treatment of these diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. This compound has been found to have anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, this compound has been studied for its anti-inflammatory and analgesic properties.
In addition, this compound has been found to inhibit the growth of cancer cells. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFVCVYOUOXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
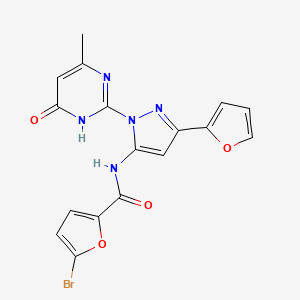
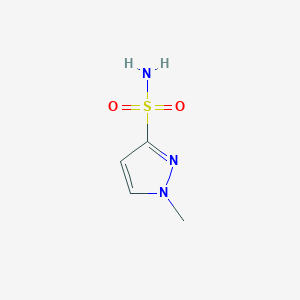
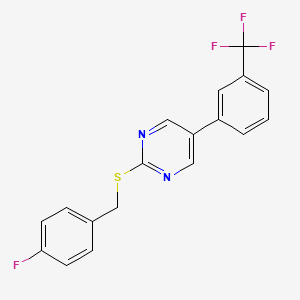
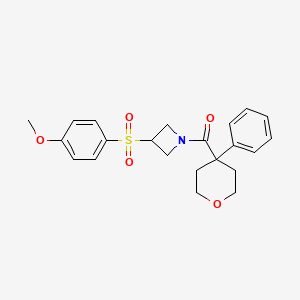

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
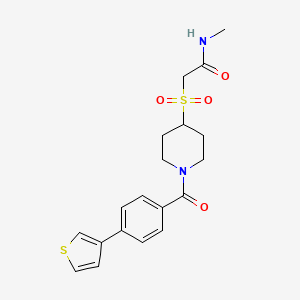
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
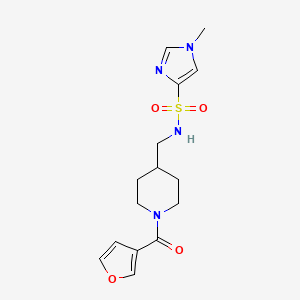
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)